molecular formula C17H19FN4O2S B14964412 2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No.: B14964412
M. Wt: 362.4 g/mol
InChI Key: ILIYMXVQCJQVDP-UHFFFAOYSA-N
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Description

2-{[5-(2-FLUOROPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a fluorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-FLUOROPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate alkyne. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. The morpholine moiety is then attached through a substitution reaction, and the final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-FLUOROPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-{[5-(2-FLUOROPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(2-FLUOROPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
  • 2-{[5-(2-BROMOPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Uniqueness

The presence of the fluorophenyl group in 2-{[5-(2-FLUOROPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[[5-(2-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C17H19FN4O2S/c1-2-7-22-16(13-5-3-4-6-14(13)18)19-20-17(22)25-12-15(23)21-8-10-24-11-9-21/h2-6H,1,7-12H2

InChI Key

ILIYMXVQCJQVDP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3F

Origin of Product

United States

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